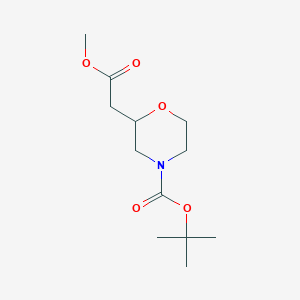

tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Description

Chemical Structure and Properties tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate (CAS: 766539-39-3) is a morpholine derivative featuring a six-membered morpholine ring with two substituents: a tert-butyl carbamate group at position 4 and a 2-methoxy-2-oxoethyl group at position 2. Its molecular formula is C₁₂H₂₁NO₅, with a molecular weight of 259.30 g/mol .

For example, tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(morpholin-4-yl)azetidine-1-carboxylate (a related azetidine derivative) is synthesized using DBU as a catalyst, yielding 64–83% after purification by flash chromatography . The tert-butyl and methoxy ester groups in such compounds often serve as protective moieties in medicinal chemistry, particularly in the development of protease inhibitors or kinase-targeting drugs .

Safety and Handling

The compound is classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (serious eye irritation). Precautionary measures include wearing protective gloves and eye protection .

Properties

IUPAC Name |

tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZZQROAGVAOAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801188514 | |

| Record name | Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-morpholineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801188514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766539-39-3 | |

| Record name | Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-morpholineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766539-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-morpholineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801188514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with methoxyacetyl chloride to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products:

Oxidation: Oxo derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂₁NO₅

- Molecular Weight : 259.30 g/mol

- CAS Number : 766539-39-3

The compound features a morpholine ring, which enhances its solubility and reactivity. The tert-butyl group contributes to its stability, while the methoxy-oxoethyl substituent is crucial for its biological activity.

Medicinal Chemistry

- Drug Development :

- Biological Activity :

Organic Synthesis

- Intermediate for Synthesis :

Material Science

- Specialty Chemicals :

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation via modulation of specific signaling pathways. |

| Study B | Antibacterial Properties | Showed effectiveness against Gram-positive bacteria, indicating potential for antibiotic development. |

| Study C | Organic Synthesis | Successfully utilized as an intermediate for synthesizing novel morpholine derivatives with enhanced biological activity. |

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Morpholine Carboxylates

Key Findings:

Positional Isomerism :

- Substitution at C2 (target compound) vs. C3 (e.g., 959246-85-6) affects molecular conformation and reactivity. For instance, C2-substituted morpholines may exhibit better steric accessibility for enzyme binding compared to C3 isomers .

Functional Group Replacements :

- The hydroxyethyl derivative (136992-21-7) lacks the ester’s electrophilic carbonyl, reducing susceptibility to nucleophilic attack but increasing hydrogen-bonding capacity .

- The trifluoromethylphenyl analog (2007915-52-6) introduces strong electron-withdrawing effects, which could stabilize charge-transfer complexes in drug-receptor interactions .

Biological Relevance: Compounds like tert-Butyl 2-(aminopropyl)morpholine-4-carboxylate hydrochloride (2408958-75-6) are intermediates in bioactive molecule synthesis, such as RAS inhibitors (e.g., elironrasib) . The target compound’s methoxy ester may act as a prodrug motif, hydrolyzing in vivo to release an active carboxylic acid .

Biological Activity

tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate (CAS Number: 766539-39-3) is a synthetic compound that belongs to the class of morpholine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and analgesic properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₂H₂₁NO₅

- Molecular Weight : 259.3 g/mol

- Structure : The compound features a tert-butyl group, a morpholine ring, and a carboxylate functionality, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, potentially leading to reduced pain and inflammation.

Case Studies and Research Findings

- Anti-inflammatory Activity :

- Analgesic Effects :

- Cytotoxicity Studies :

Data Table Overview

Safety and Toxicology

While the compound shows promise in various biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that high doses may lead to mild gastrointestinal disturbances; however, further comprehensive toxicological evaluations are required to establish safety profiles for therapeutic use.

Hazard Information

The compound is classified with the following hazard statements:

- H302: Harmful if swallowed

- H315: Causes skin irritation

- H319: Causes serious eye irritation

Proper handling and safety measures should be adhered to during laboratory use.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step alkylation or coupling reactions. For example, a similar morpholine derivative was synthesized via LiHMDS-mediated alkylation of a preformed morpholine template in THF at -78°C, followed by purification via column chromatography (85% hexanes/15% EtOAc) to achieve 88% yield . Key optimization parameters include temperature control (e.g., -78°C for enolate formation), stoichiometric ratios (1.06 eq. of LiHMDS), and solvent choice (THF for solubility and reactivity). TLC monitoring is critical to confirm reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

1H/13C NMR and IR spectroscopy are primary tools. The morpholine ring protons resonate between δ 3.5–4.5 ppm, while the tert-butyl group appears as a singlet near δ 1.4 ppm. The methyl ester (2-methoxy-2-oxoethyl) group shows a distinct triplet for the methylene protons adjacent to the carbonyl (δ ~2.5–3.0 ppm) and a singlet for the methoxy group (δ ~3.7 ppm). IR confirms the ester carbonyl (C=O) stretch at ~1730–1750 cm⁻¹ .

Q. What are the recommended storage conditions and handling precautions for this compound?

Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester or Boc groups. Avoid exposure to moisture, heat, or strong acids/bases. Safety protocols include using PPE (gloves, goggles) and working in a fume hood due to potential respiratory irritation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved when analyzing derivatives of this compound?

Use SHELX software for small-molecule refinement, leveraging its robustness in handling twinned or high-resolution data. For ambiguous electron density maps (e.g., disordered tert-butyl groups), iterative refinement with restraints on bond lengths/angles is recommended. Cross-validate results with WinGX/ORTEP for graphical representation and geometry analysis .

Q. What strategies address low yields in the alkylation step during synthesis?

Low yields often stem from incomplete deprotonation or side reactions. Employ stronger bases (e.g., KHMDS instead of LiHMDS) for challenging substrates, and pre-cool reagents to -78°C to stabilize intermediates. Alternatively, use Weinreb amide chemistry (e.g., coupling with N,O-dimethylhydroxylamine) to improve electrophilicity and reduce byproducts .

Q. How can this compound serve as a precursor in peptide diversification or drug discovery?

The morpholine core and ester functionality make it a versatile building block. For example, the tert-butyl group can be deprotected under acidic conditions (TFA/DCM) to generate a free amine for subsequent coupling. In one study, similar morpholine derivatives were used to synthesize peptide analogs via EDCI/HOBt-mediated amidation .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution on the carbonyl carbon. Solvent effects (THF, DCM) should be included via implicit solvation models (e.g., PCM). Compare results with experimental kinetic data to validate computational models .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be interpreted?

Contradictions may arise from dynamic effects like restricted rotation (e.g., tert-butyl groups) or diastereotopic protons. Use variable-temperature NMR to probe conformational exchange. For complex splitting, 2D techniques (COSY, HSQC) clarify coupling networks. If ambiguity persists, synthesize a deuterated analog or compare with literature data for analogous morpholines .

Methodological Tables

Table 1: Key Synthetic Parameters for Alkylation Step

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Base | LiHMDS/KHMDS | Generate enolate intermediate |

| Temperature | -78°C | Stabilize reactive intermediates |

| Solvent | THF | Balance solubility and reactivity |

| Workup | EtOAc extraction | Isolate polar products |

Table 2: Spectral Benchmarks for Structural Validation

| Functional Group | 1H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| tert-butyl (Boc) | 1.4 (s, 9H) | N/A |

| Morpholine ring | 3.5–4.5 (m, 4H) | C-O-C ~1120 |

| Methyl ester (COOMe) | 3.7 (s, 3H) | C=O ~1740 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.